{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane
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Overview
Description
{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C9H19ClSi. It is characterized by the presence of a cyclobutyl ring, a chloromethyl group, and a trimethylsilyl group. This compound is used primarily in organic synthesis and serves as a versatile intermediate in the preparation of various functionalized compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane typically involves the reaction of cyclobutylmethyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted cyclobutyl compounds, and reduced cyclobutyl derivatives .
Scientific Research Applications
{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and functionalized silanes.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane involves the reactivity of the chloromethyl group and the trimethylsilyl group. The chloromethyl group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Similar Compounds
Chloromethyltrimethylsilane: Similar in structure but lacks the cyclobutyl ring.
Cyclobutylmethyltrimethylsilane: Similar but lacks the chloromethyl group.
Uniqueness
{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane is unique due to the presence of both the cyclobutyl ring and the chloromethyl group, which provide distinct reactivity and versatility in organic synthesis .
Properties
Molecular Formula |
C9H19ClSi |
---|---|
Molecular Weight |
190.78 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclobutyl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19ClSi/c1-11(2,3)8-9(7-10)5-4-6-9/h4-8H2,1-3H3 |
InChI Key |
NPPNMRGTHUFJNM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCC1)CCl |
Origin of Product |
United States |
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